Itraconazole Imidazolium Impurity
Description
Properties
Molecular Formula |
C₃₄H₃₅Cl₃N₈O₄ |
|---|---|
Molecular Weight |
726.05 |
Synonyms |
1-(4-(((2R,4S)-2-((1H-1,2,4-triazol-1-yl)Methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-3-(4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)-4,5-dihydro-1H-imidazol-3-ium Chloride |
Origin of Product |
United States |
Origin and Mechanistic Pathways of Itraconazole Imidazolium Impurity Formation
Impurity Generation During Itraconazole (B105839) Synthesis
The multi-step synthesis of Itraconazole is a complex process where the potential for impurity formation is significant. Impurities can arise from starting materials, intermediates, reagents, or side reactions occurring at various stages of the manufacturing process.
Analysis of Starting Material Purity and Impact on Impurity Profile
The quality of starting materials is fundamental to controlling the impurity profile of the final drug substance. Manufacturing steps that are critical for determining the purity of the active ingredient should be conducted under strict Good Manufacturing Practices (GMP). ipqpubs.com The specifications for starting materials must include defined limits for known and unknown impurities, as well as residual solvents, reagents, and catalysts. ipqpubs.com
In the synthesis of Itraconazole, impurities present in key starting materials can be carried through the reaction sequence and appear in the final product. For instance, the synthesis often begins with m-dichlorobenzene and involves several intermediates. If these precursors contain isomeric impurities or other related substances, these can lead to the formation of analogous impurities of Itraconazole, potentially including precursors to the imidazolium (B1220033) impurity. Regulatory guidelines emphasize that manufacturing steps impacting the drug substance's impurity profile should be included in the process description. ich.org
Intermediate Reactions and By-Product Formation
The synthesis of Itraconazole involves the formation of several key intermediates. During these intermediate steps, side reactions or incomplete reactions can lead to the generation of by-products. These by-products, if not effectively removed through purification, can compromise the purity of the final API. For example, in the synthesis of the key triazole intermediate for Itraconazole, the formation of isomeric impurities can be significant, potentially reaching levels of 7-15% depending on the reaction conditions. google.com These isomers can impact the quality of the final Itraconazole product. google.com
Influence of Reaction Conditions (Temperature, pH, Solvents, Catalysts) on Impurity Generation
The conditions under which the synthesis is performed play a crucial role in determining the impurity profile. Factors such as temperature, pH, solvent choice, and the type of catalyst can all influence the rate of side reactions and the formation of by-products. For instance, the synthesis of a key triazole intermediate for Itraconazole is sensitive to reaction temperature and time, with conditions ranging from 120–189 °C for 15–40 hours in solvents like dimethyl sulfoxide (B87167) (DMSO). google.com Suboptimal conditions can lead to an increase in by-products, including isomers. google.com
Table 1: Influence of Reaction Parameters on Impurity Formation
| Parameter | Influence on Impurity Generation |
|---|---|
| Temperature | Higher temperatures can increase the rate of side reactions and degradation, leading to a higher impurity profile. |
| pH | Variations in pH can affect the stability of intermediates and promote acid or base-catalyzed side reactions. |
| Solvents | The choice of solvent can affect reaction rates and selectivity; residual solvents can also be a source of impurities. |
| Catalysts | Impurities in catalysts or inefficient catalysts can lead to incomplete reactions and the formation of by-products. |
Regioselectivity and Stereochemical Considerations in Impurity Formation
Itraconazole is a complex molecule with three chiral centers, resulting in the possibility of multiple stereoisomers. nih.gov The clinically used form of Itraconazole is a racemic mixture of four cis-stereoisomers. nih.govnih.gov The stereochemistry of the dioxolane ring substituents is always cis.
During synthesis, a lack of regioselectivity or stereocontrol can lead to the formation of undesirable isomers, which are considered impurities. google.com For example, studies have shown that the trans diastereoisomers of Itraconazole can exhibit different activity profiles compared to the cis isomers. nih.govresearchgate.net The formation of these stereoisomers is a critical aspect of impurity profiling. The metabolism of Itraconazole is also highly stereoselective, further highlighting the importance of stereochemical purity. nih.gov
Degradation Pathways Leading to Itraconazole Imidazolium Impurity
Itraconazole can degrade under various stress conditions, including acidic, alkaline, and oxidative environments. jetir.org This degradation can lead to the formation of new impurities not present during synthesis.
Acid-Catalyzed Degradation Mechanisms
Itraconazole is particularly susceptible to degradation under acidic conditions. jetir.orgnih.gov Studies have shown significant degradation of the drug when subjected to acid hydrolysis. jetir.orgnih.gov This degradation pathway is a likely source for the formation of the this compound.
The proposed mechanism involves the protonation of one of the nitrogen atoms in the triazole ring, which is a basic center in the molecule. This protonation would form a positively charged triazolium cation. This initial protonation can then catalyze further degradation of the molecule, such as the hydrolysis of the acetal (B89532) group in the dioxolane ring. This acid-catalyzed cleavage of the dioxolane ring is a known degradation pathway. The formation of degradation products upon acidic treatment has been confirmed chromatographically, with new peaks appearing that are distinct from the parent drug. nih.gov
Table 2: Degradation of Itraconazole Under Various Stress Conditions
| Stress Condition | Percent Degradation | Reference |
|---|---|---|
| Acid Hydrolysis | 44.88% | jetir.org |
| Alkaline Hydrolysis | 47.78% | jetir.org |
| Oxidative Hydrolysis | 78.74% | jetir.org |
Data from a study subjecting Itraconazole to various forced degradation conditions. jetir.org
Base-Catalyzed Degradation Mechanisms
The stability of Itraconazole under alkaline conditions has been a subject of varied findings across different studies. Forced degradation studies are crucial for determining the intrinsic stability of a drug molecule. However, reports on the base-catalyzed degradation of Itraconazole are conflicting.
Several studies indicate that Itraconazole is relatively stable to alkali. A comprehensive stability-indicating chromatographic method development study reported that no degradation was observed under alkaline hydrolysis conditions nih.gov. Similarly, a chemistry review from the Food and Drug Administration (FDA) noted that stress testing of the Itraconazole drug substance found it to be stable to alkali fda.gov. Another investigation also concluded that the drug was stable under basic stress conditions rasayanjournal.co.in.
In contrast, other research has shown some degree of degradation. One study involving forced degradation of Itraconazole in a capsule dosage form subjected the drug to 5N NaOH at 60°C for one hour, although the specific percentage of degradation or the identity of the resulting impurities was not detailed in the available abstract ijrpb.com. The differing outcomes may be attributable to variations in experimental conditions, such as the concentration of the base, temperature, and duration of exposure.
Oxidative Degradation Mechanisms and Products
Oxidative stress is consistently reported as the most significant degradation pathway for Itraconazole. Multiple studies have confirmed its sensitivity to oxidizing agents, leading to the formation of several well-characterized impurities fda.govnih.gov. The primary site of oxidation on the Itraconazole molecule is the piperazine (B1678402) ring, which is susceptible to N-oxidation.
A detailed investigation involving oxidative stress with 5% hydrogen peroxide (H₂O₂) successfully isolated and characterized two novel degradation products (DP) rasayanjournal.co.in. These were identified as:
DP-1 : Itraconazole piperazine 1,4-dioxide
DP-2 : Itraconazole piperazine 1-oxide
The formation of these N-oxides involves the direct attack of the oxidizing agent on the nitrogen atoms of the piperazine moiety. The chemical name for the 1,4-dioxide impurity is 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1,4-dioxide synzeal.com.
Another study also identified two major degradation impurities in a drug product that was subjected to heat stress, which can accelerate oxidative processes. Using mass spectrometry, these were identified as having protonated molecular ions at m/z 707 and m/z 735, compared to m/z 705 for the parent Itraconazole . The impurity at m/z 707 corresponds to an increase of 2 atomic mass units (amu), while the impurity at m/z 735 corresponds to an increase of 30 amu. The study proposed that the formation of one impurity involved the oxidative opening of the piperazine ring . Further studies have consistently shown that Itraconazole is most prone to degradation under oxidative conditions compared to other stress factors nih.govwisdomlib.org.
| Impurity Name | Molecular Weight Change | Proposed Structure | Reference |
|---|---|---|---|
| Itraconazole piperazine 1-oxide (DP-2) | +16 amu | Oxidation at one nitrogen of the piperazine ring | rasayanjournal.co.in |
| Itraconazole piperazine 1,4-dioxide (DP-1) | +32 amu | Oxidation at both nitrogens of the piperazine ring | rasayanjournal.co.insynzeal.com |
| Impurity-2 | +2 amu (relative to parent ion) | Not fully elucidated | |
| Impurity-1 | +30 amu (relative to parent ion) | Proposed to involve oxidative opening of the piperazine ring |
Photolytic Degradation Pathways
The photostability of Itraconazole is another area with conflicting reports, suggesting that degradation is highly dependent on the experimental setup, such as the wavelength of light and the presence of photocatalysts.
Several reports suggest Itraconazole is stable under photolytic stress. One study found no additional degradation peaks after exposing the drug to sunlight for three days or UV light for 40 hours nih.gov. An FDA chemistry review also listed the drug substance as stable to light fda.gov.
However, more targeted studies have demonstrated that Itraconazole can degrade upon exposure to UV-A radiation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂) or ferric chloride (FeCl₃) researchgate.netnih.gov. The degradation was found to be more efficient via indirect photolysis compared to direct photolysis. The primary photodegradation mechanisms identified were C-N bond cleavage and the loss of one of the chloride atoms from the dichlorophenyl ring researchgate.net. A major photodegradation product, designated IP-2, was reported to be formed through a C-N bond rupture reaction researchgate.net.
Thermal Degradation Processes
Itraconazole is generally considered to be a thermally stable compound under typical pharmaceutical manufacturing and storage conditions. Multiple studies have subjected the drug to dry heat without observing significant degradation nih.govfda.gov. One study noted no formation of additional peaks after heating at 80°C for 72 hours nih.gov. Another report specified that Itraconazole is thermally very stable at temperatures up to 300°C google.com.
Degradation is observed only at more extreme temperatures. Thermogravimetric analysis (TGA) showed that the thermal decomposition of Itraconazole begins at 200°C, with a maximum rate of degradation occurring at 295.3°C nih.gov. This high thermal stability indicates that impurities arising purely from thermal stress are unlikely to form unless the drug is exposed to unusually high temperatures during processing, such as in hot-melt extrusion, where the degradation of less stable excipients may become a concern google.com.
Role of Environmental Factors (Humidity, Light Exposure) on Impurity Evolution
Humidity: Itraconazole has demonstrated good stability against humidity. In a forced degradation study, storing the drug at 40°C and 75% relative humidity (RH) did not produce any additional degradation peaks nih.gov. Another stability study on Itraconazole nanocrystals also found no evidence of chemical degradation after three months of storage under the same accelerated humidity conditions, although the physical properties and dissolution rates of some formulations were affected nih.govresearchgate.net.
Light Exposure: As detailed in the photolytic degradation section, the impact of light on Itraconazole's stability can vary. While some stress tests show it to be stable, other research indicates a clear potential for degradation, which is enhanced by photocatalysts nih.govfda.govresearchgate.netnih.gov. One review on common dermatological drugs lists Itraconazole as being sensitive to light, temperature, and moisture, suggesting that protective packaging is important for maintaining the drug's integrity during storage by the patient skintherapyletter.com.
| Stress Condition | Observed Outcome | References |
|---|---|---|
| Base Hydrolysis | Conflicting reports: Some studies show stability, others show some degradation. | nih.govfda.govrasayanjournal.co.inijrpb.com |
| Oxidation (H₂O₂) | Significant degradation; formation of N-oxides on the piperazine ring. | nih.govfda.govrasayanjournal.co.innih.gov |
| Photolysis (UV/Sunlight) | Conflicting reports: Stable in some studies, but degrades via C-N cleavage in the presence of photocatalysts. | nih.govfda.govresearchgate.netnih.gov |
| Thermal (Dry Heat) | Generally very stable up to high temperatures (e.g., 200°C). | nih.govfda.govgoogle.comnih.gov |
| Humidity (40°C/75% RH) | No significant chemical degradation observed. | nih.govnih.gov |
Potential Contributions from Excipients and Container-Closure Systems to Impurity Formation
Excipients: Drug-excipient compatibility is a cornerstone of formulation development. For Itraconazole, studies have been conducted to evaluate its interaction with various excipients using techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and isothermal stress testing researchgate.netresearchgate.net. While Itraconazole was found to be largely compatible with many excipients used in vesicular carriers (such as phospholipids (B1166683) and surfactants), subtle physical interactions can sometimes be detected researchgate.net. In solid dosage forms, excipients can influence the stability of the final product. For example, in amorphous solid dispersions prepared by hot-melt extrusion, while Itraconazole itself is stable, the polymer matrix (e.g., hydroxypropyl methylcellulose) may degrade at the high processing temperatures required, potentially generating impurities google.comnih.gov.
Container-Closure Systems: The container-closure system is the first line of defense in protecting a drug product from environmental factors like light and moisture, which are known to potentially degrade Itraconazole. The packaging must not be reactive, additive, or absorptive in a way that alters the drug's quality or purity fda.gov. An inadequate container-closure system could permit moisture ingress, leading to hydrolysis, or allow light exposure, triggering photolytic degradation. Furthermore, there is a potential for impurities to arise from the packaging components themselves through leaching. Leachables are chemical compounds that migrate from the container into the drug product under storage conditions. While no specific studies linking Itraconazole impurities to container-closure systems were identified, it is a critical consideration for any pharmaceutical product to ensure that no reactive impurities are leached from the plastic, glass, or elastomeric components of the packaging.
Based on the conducted research, while a reference standard for a compound named "this compound" is commercially available, detailed scientific literature describing its specific isolation and enrichment methodologies as per the requested outline could not be located. The available research focuses on other impurities and degradation products of Itraconazole.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified chemical compound "this compound" using the available information. Providing generalized information on the methodologies without specific data for this compound would be speculative and would not meet the requirement for detailed research findings.
Isolation and Enrichment Methodologies for Itraconazole Imidazolium Impurity
Extraction and Purification Procedures
Crystallization and Recrystallization for Impurity Isolation
Crystallization and recrystallization are cornerstone techniques in the pharmaceutical industry for the purification of active pharmaceutical ingredients (APIs) and the isolation of impurities. mt.compraxilabs.com The fundamental principle relies on the differences in solubility between the compound of interest and the impurities in a selected solvent system. praxilabs.comjove.com For the Itraconazole (B105839) Imidazolium (B1220033) Impurity, these methods offer a viable path for its isolation and enrichment, facilitating further characterization.
The process of crystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. jove.com As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities ideally remain dissolved in the mother liquor. mt.comjove.com Recrystallization is essentially a subsequent crystallization step performed on the collected crystals to further enhance purity. mt.com
A key factor in successful crystallization is the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. jove.com For Itraconazole, various solvent systems have been explored for its purification. One patented method for refining crude Itraconazole involves dissolving the crude product in a mixed solvent of dichloromethane (B109758) and methanol (B129727). google.com After treatment with activated carbon and silica (B1680970) gel for decolorization, the dichloromethane is removed by concentration, and the purified Itraconazole is crystallized from methanol. google.com While this method targets the purification of Itraconazole itself, the principles can be adapted for the isolation of specific impurities by manipulating the solvent composition and crystallization conditions.
The table below outlines various crystallization methods and their applicability in pharmaceutical purification, which can be considered for the isolation of the Itraconazole Imidazolium Impurity.
Table 1: Crystallization Methods for Pharmaceutical Purification
| Method | Description | Applicability for Impurity Isolation |
| Cooling Crystallization | Involves dissolving the solute in a solvent at high temperature and then allowing it to cool, which reduces solubility and induces crystallization. mt.com | Suitable for systems where the impurity has significantly different solubility profiles compared to the API at varying temperatures. |
| Antisolvent Crystallization | An antisolvent (in which the compound is insoluble) is added to a solution of the compound, reducing its solubility and causing it to crystallize. mt.com | Useful when a suitable single solvent for cooling crystallization is not available. The choice of antisolvent is critical to selectively precipitate the target compound or the impurity. |
| Evaporative Crystallization | The solvent is slowly evaporated from the solution, increasing the concentration of the solute until it exceeds its solubility and crystallizes. mt.com | Applicable for compounds that are highly soluble at low temperatures or when an antisolvent is not available. mt.com |
| Melt Crystallization | The compound is melted and then cooled to induce crystallization. This method avoids the use of solvents. researchgate.net | Can reveal different polymorphs and is useful for isolating thermally stable impurities that have different melting and crystallization points from the API. researchgate.net |
| Hot Filtration Recrystallization | Used when there are insoluble impurities present. The hot, saturated solution is filtered to remove the insoluble impurities before cooling to crystallize the desired compound. praxilabs.com | Effective for removing particulate matter or impurities that are insoluble in the chosen hot solvent. praxilabs.com |
| Multi-Solvent Recrystallization | Utilizes a mixture of two or more solvents to fine-tune the solubility of the compound and impurities. praxilabs.com | Offers greater control over the crystallization process and can be tailored to separate impurities with similar properties to the API. |
Research into the crystallization of Itraconazole has also revealed the existence of different polymorphic forms. researchgate.net The formation of these polymorphs can be influenced by the crystallization method (e.g., solution vs. melt crystallization) and the solvents used. researchgate.netnih.gov This polymorphic behavior can be a critical factor in impurity isolation, as different polymorphs may incorporate or exclude impurities at different rates.
Strategies for Handling Trace Impurities and Low-Abundance Species
The detection, isolation, and characterization of trace impurities and low-abundance species present a significant challenge in pharmaceutical analysis. These impurities, often present at levels below 0.1%, still require thorough investigation to ensure the safety and efficacy of the drug product. fbpharmtech.com Advanced analytical techniques and strategic approaches are necessary to manage these low-level impurities effectively.
A primary strategy involves the use of highly sensitive analytical methods for detection and quantification. High-Performance Liquid Chromatography (HPLC) is a workhorse technique in the pharmaceutical industry for impurity profiling. pharmaguideline.comgrace.comcontractpharma.com The use of advanced detectors, such as mass spectrometry (MS), coupled with HPLC (LC-MS) provides the necessary sensitivity and specificity to identify and quantify trace impurities. pharmaguideline.comgrace.com For volatile impurities, Gas Chromatography (GC), also often coupled with MS, is the method of choice. pharmaguideline.comgrace.com
Once a trace impurity is detected, its isolation for structural elucidation can be a formidable task. Preparative HPLC is a powerful technique for isolating impurities from the bulk API. rasayanjournal.co.in This method allows for the separation of the impurity from the main compound and other impurities, providing a purified sample for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rasayanjournal.co.in
The table below summarizes key strategies and techniques for managing trace impurities.
Table 2: Strategies and Techniques for Trace Impurity Management
| Strategy/Technique | Description | Application in Pharmaceutical Analysis |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. pharmaguideline.comgrace.com | Routinely used for impurity profiling of APIs and drug products. grace.com Method development can optimize the separation of trace impurities from the main peak. |
| Gas Chromatography (GC) | A chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition. pharmaguideline.comgrace.com | Primarily used for the analysis of residual solvents and other volatile impurities. pharmaguideline.com |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. It is used to identify the molecular weight and elemental composition of a compound. pharmaguideline.comgrace.com | Often coupled with HPLC or GC (LC-MS, GC-MS) to provide structural information and confirm the identity of trace impurities. grace.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique that provides detailed information about the structure of a molecule. pharmaguideline.comgrace.com | Used for the definitive structural elucidation of isolated impurities. rasayanjournal.co.in |
| Preparative HPLC | A form of liquid chromatography used to purify and isolate compounds from a mixture. rasayanjournal.co.in | Essential for obtaining sufficient quantities of a trace impurity for comprehensive structural characterization. rasayanjournal.co.in |
| Forced Degradation Studies | Involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, light, heat) to generate degradation products. rasayanjournal.co.in | Helps to identify potential degradation products that may appear as trace impurities during the shelf life of the product. rasayanjournal.co.in |
| Quality by Design (QbD) | A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. contractpharma.com | Used to identify and control the formation of impurities during the manufacturing process, thereby minimizing their presence in the final product. contractpharma.com |
In addition to these analytical techniques, a thorough understanding of the synthetic process and potential degradation pathways of the API is crucial. fbpharmtech.compharmatimesofficial.com This knowledge allows for a targeted search for potential impurities and the development of specific analytical methods for their detection. By combining advanced analytical instrumentation with a strategic, knowledge-based approach, the challenges associated with handling trace impurities and low-abundance species can be effectively addressed.
Quantitative Analysis and Impurity Profiling Methodologies
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for monitoring the degradation of drug substances under various stress conditions, ensuring that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of itraconazole (B105839) and its impurities. ijrpb.comscholarsresearchlibrary.comglobalresearchonline.net Several studies have focused on developing simple, accurate, and precise RP-HPLC methods for this purpose. ijrpb.comglobalresearchonline.net These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. globalresearchonline.netjetir.org
A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. globalresearchonline.netnih.govajpaonline.com For instance, one method utilizes a mobile phase of acetonitrile and 0.1% w/v acetic acid in a 50:50 v/v ratio, achieving a retention time for itraconazole of 3.7 minutes. globalresearchonline.net Another method employs a mobile phase of methanol and pH 7.5 potassium dihydrogen phosphate (B84403) (40:60 ratio) with a flow rate of 1.5 ml/min, resulting in a retention time of 5.2 minutes for itraconazole. ajpaonline.com The detection is typically carried out using a UV detector at a wavelength where itraconazole and its impurities show significant absorbance, such as 225 nm, 256 nm, 263 nm, or 268 nm. scholarsresearchlibrary.comjetir.orgnih.govtsijournals.com
Forced degradation studies are often performed to demonstrate the stability-indicating nature of the HPLC method. ijrpb.comcabidigitallibrary.org Itraconazole is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat to generate potential degradation products. ijrpb.comjetir.orgnih.govrasayanjournal.co.in The developed HPLC method must be able to separate the main drug peak from the peaks of any degradation products formed. nih.gov For example, one study found that itraconazole degrades under acidic hydrolysis and oxidative conditions, and the developed HPTLC method could effectively resolve the degradation products from the parent drug. nih.gov
The following table summarizes the chromatographic conditions of a developed RP-HPLC method for itraconazole analysis:
| Parameter | Condition |
| Column | Enable C-18G (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.1% w/v Acetic Acid (50:50 v/v) |
| Flow Rate | 1 ml/min |
| Detection | UV at 264 nm |
| Retention Time | 3.7 min |
| Data from a study on the development and validation of an RP-HPLC method for the estimation of Itraconazole. globalresearchonline.net |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A simple and reproducible UPLC-MS/MS method was developed for the determination of itraconazole and its photodegradation products. researchgate.netresearchgate.net This method utilizes an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size) with a gradient elution. researchgate.netresearchgate.netnih.gov The mobile phase consists of 0.1% (v/v) formic acid in water (eluent A) and 0.1% (v/v) formic acid in acetonitrile (eluent B). researchgate.netnih.gov
The development of a rapid UPLC method for analyzing itraconazole and its production impurities has been a focus of research. oup.com These methods aim to be linear, precise, accurate, and robust, offering significant time and solvent savings compared to traditional HPLC methods. oup.com The improved resolution of UHPLC is particularly beneficial for separating closely related impurities from the main itraconazole peak. researchgate.net
A comparison of a China Pharmacopoeia (CP) HPLC method with an improved, faster UHPLC method demonstrated that the UHPLC method could separate at least as many itraconazole-related substances in a shorter time. fishersci.com The UHPLC method utilized a smaller diameter column (2.1 mm) compared to the CP method (4.6 mm). fishersci.com
Below is a table detailing the conditions for a UPLC-MS/MS method for itraconazole analysis:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Data from a study on the determination of itraconazole and its photodegradation products. nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) for Screening Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the screening and quantification of itraconazole and its impurities. cabidigitallibrary.org A stability-indicating HPTLC method has been developed and validated for this purpose, using aluminum plates precoated with silica (B1680970) gel 60 F-254. cabidigitallibrary.org A mobile phase of toluene, ethyl acetate, and ammonia (B1221849) (1:5:0.1 v/v/v) allows for the separation of itraconazole, which is then quantified by densitometric analysis at 266 nm. cabidigitallibrary.org
Another HPTLC method for the analysis of itraconazole in bulk drug and pharmaceutical formulations uses a mobile phase of Toluene: Chloroform: Methanol (5:5:1.5 v/v). nih.gov Densitometric analysis is performed at 260 nm, and the method is validated for linearity, precision, and accuracy. nih.gov This method was also used to study the degradation of itraconazole under various stress conditions, demonstrating its stability-indicating capabilities. nih.gov HPTLC methods are advantageous for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously, making them suitable for routine quality control. cabidigitallibrary.org
The following table summarizes the parameters of a validated HPTLC method for itraconazole:
| Parameter | Condition |
| Stationary Phase | Aluminum plates precoated with silica gel 60 F-254 |
| Mobile Phase | Toluene: Ethyl acetate: Ammonia (1:5:0.1 v/v/v) |
| Detection Wavelength | 266 nm |
| Rf value for Itraconazole | 0.77 ± 0.02 |
| Data from a study on the quantitative analysis of itraconazole by HPTLC. cabidigitallibrary.org |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are powerful separation techniques that offer high efficiency and resolution. A MEKC method has been successfully developed for the analysis of the hydrophobic drug itraconazole and its major metabolite, hydroxyitraconazole (B3325177), in human serum and plasma. nih.gov This method utilizes a low-pH buffer (pH 2.2) with sodium dodecyl sulfate (B86663) (SDS) micelles and reversed polarity. nih.gov The addition of organic modifiers like 2-propanol and n-butanol enhances the solubility of the analytes and modifies the separation selectivity. nih.gov
The four stereoisomers of itraconazole have been resolved for the first time using electrokinetic chromatography (EKC) with a cyclodextrin (B1172386) (CD) as a chiral selector. nih.gov Heptakis-2,3,6-tri-O-methyl-beta-CD was found to provide the best enantiomeric resolution. nih.gov The separation was optimized by adjusting the pH, chiral selector concentration, and temperature. nih.gov
A general MEKC strategy for impurity profiling of drugs has been proposed, which involves using both a sodium dodecyl sulfate (SDS) and a cetyltrimethylammonium bromide (CTAB) MEKC system. nih.gov This dual-system approach aims to ensure that all sample components are detected in at least one of the systems. nih.gov
The table below outlines the optimized conditions for the MEKC separation of itraconazole and its metabolite:
| Parameter | Condition |
| Buffer | Low-pH buffer (pH 2.2) |
| Micelle | Sodium Dodecyl Sulfate (SDS) |
| Polarity | Reversed |
| Organic Modifiers | 2-propanol and n-butanol |
| Data from a study on the determination of itraconazole and hydroxyitraconazole by MEKC. nih.gov |
Method Optimization Strategies
To achieve optimal separation and analysis of itraconazole and its impurities, various method optimization strategies are employed, including the use of chemometric approaches.
Design of Experiments (DoE) and Chemometrics in Method Development (e.g., Box-Behnken Design, Fractional Factorial Design)
Design of Experiments (DoE) is a systematic approach to method development that allows for the simultaneous optimization of multiple chromatographic parameters. Chemometric techniques, such as the Box-Behnken design, are used to efficiently explore the experimental domain and identify the optimal conditions with a limited number of experiments. nih.govjocpr.comresearchgate.net
In the development of an RP-HPLC method for itraconazole and its impurities, a Box-Behnken design was used to optimize critical parameters like the acetonitrile content in the mobile phase, the pH of the aqueous phase, and the column temperature. nih.govjocpr.comresearchgate.net The separation between itraconazole and a specific impurity (impurity F) was identified as a critical response for optimization. nih.govjocpr.com The optimal conditions were determined to be an acetonitrile/water (pH 2.5) mobile phase (50:50, v/v) on a Zorbax Eclipse XDB-C18 column at 30°C. nih.gov
For robustness evaluation of the developed method, a fractional factorial design (e.g., 24-1) can be utilized to identify factors that may significantly impact the system's performance. nih.gov This ensures the method's reliability when subjected to small, deliberate variations in its parameters. nih.gov
A Box-Behnken statistical design has also been applied to optimize the formulation of itraconazole polymeric lipid hybrid nanoparticles, demonstrating the broad applicability of these designs in pharmaceutical development. researchgate.netnih.gov
The following table presents an example of factors and responses used in a Box-Behnken design for HPLC method optimization:
| Factors (Independent Variables) | Responses (Dependent Variables) |
| Acetonitrile content in mobile phase | Resolution between Itraconazole and Impurity F |
| pH of the aqueous phase | |
| Column temperature | |
| Based on a study utilizing a Box-Behnken design for RP-HPLC method optimization. nih.gov |
Mobile Phase Composition and pH Optimization
The selection and optimization of the mobile phase are crucial for achieving effective chromatographic separation of Itraconazole and its impurities. A commonly employed approach is reversed-phase high-performance liquid chromatography (RP-HPLC).
One optimized method utilizes a mobile phase composed of acetonitrile and water at a pH of 2.5, adjusted with o-phosphoric acid, in a 50:50 (v/v) ratio. researchgate.netnih.govgoogleapis.com This composition has been shown to provide good separation between Itraconazole and its related substances. researchgate.netnih.govgoogleapis.com In another study, a mobile phase consisting of a buffer and acetonitrile in a 65:35 ratio was found to be optimal for the efficient elution of the analyte. ijrpb.com The buffer used was 0.08M tetrabutylammonium (B224687) hydrogen sulphate. ijrpb.com
For gradient elution, one method employs a mobile phase of 0.08M tetrabutylammonium hydrogen sulfate and acetonitrile. ijrpb.comtus.ie Another approach uses a mixture of methanol and pH 7.5 potassium dihydrogen phosphate in a 40:60 ratio. jocpr.com A different study found a ratio of 50:40 of pH 7.5 potassium dihydrogen orthophosphate and methanol to be effective. ajpaonline.com
The pH of the mobile phase plays a significant role in achieving the desired separation. A Box-Behnken design has been used to systematically optimize parameters such as the acetonitrile content and the pH of the aqueous phase to achieve the desired chromatographic resolution. researchgate.netnih.govgoogleapis.comjocpr.com
Table 1: Examples of Mobile Phase Compositions for Itraconazole Impurity Analysis
| Mobile Phase Components | Ratio (v/v) | pH | Method Type |
| Acetonitrile : Water (adjusted with o-phosphoric acid) | 50:50 | 2.5 | Isocratic |
| Buffer (0.08M TBAHS) : Acetonitrile | 65:35 | Not Specified | Isocratic |
| 0.08M TBAHS : Acetonitrile | Gradient | Not Specified | Gradient |
| Methanol : Potassium Dihydrogen Phosphate | 40:60 | 7.5 | Isocratic |
| Potassium Dihydrogen Ortho Phosphate : Methanol | 50:40 | 7.5 | Isocratic |
| Ammonium Acetate (0.025M) : Acetonitrile | 55:45 | Not Specified | Isocratic |
TBAHS: Tetrabutylammonium Hydrogen Sulfate
Stationary Phase Selection and Column Chemistry Considerations
The choice of the stationary phase is another critical factor in the successful separation of Itraconazole and its impurities. C18 columns are widely used for this purpose due to their hydrophobic nature, which allows for effective retention and separation of the relatively non-polar Itraconazole molecule and its related compounds.
Several specific C18 columns have been successfully employed. For instance, a Zorbax Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm particle size) has been used in a validated RP-HPLC method. nih.govgoogleapis.com This type of column features extra-dense bonding and double end-capping of the stationary phase, which can be advantageous for separating structurally similar compounds without the need for ion-pairing reagents. googleapis.com
Other C18 columns that have been utilized include:
Hypersil BDS C18 (150 x 4.6 mm, 5 µm) ijrpb.comtsijournals.com
ThermoHypersil BDS C18 (100 x 4.6 mm, 3 µm) for related substances quantification ijrpb.com
Dionex C18 (250 x 4.6 mm, 5 µm) with enhanced polar selectivity jocpr.comajpaonline.com
Acclaim RSLC 120, C18 (2.1 x 100 mm, 2.2 µm) fishersci.com
Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) tus.ie
The selection of a particular C18 column often depends on the specific requirements of the analytical method, such as the desired resolution, analysis time, and compatibility with the chosen mobile phase.
Table 2: Stationary Phases Used in Itraconazole Impurity Analysis
| Column Name | Dimensions | Particle Size |
| Zorbax Eclipse XDB-C18 | 4.6 x 150 mm | 5 µm |
| Hypersil BDS C18 | 150 x 4.6 mm | 5 µm |
| ThermoHypersil BDS C18 | 100 x 4.6 mm | 3 µm |
| Dionex C18 | 250 x 4.6 mm | 5 µm |
| Acclaim RSLC 120, C18 | 2.1 x 100 mm | 2.2 µm |
| Agilent Zorbax Eclipse XDB C18 | 4.6 x 50 mm | 1.8 µm |
Detection Wavelength and Detector Optimization (UV, DAD, MS)
Accurate detection and quantification of the Itraconazole Imidazolium (B1220033) Impurity rely on the appropriate selection and optimization of the detector and its settings. Ultraviolet (UV) and Diode Array Detectors (DAD) are commonly used for this purpose.
The choice of the detection wavelength is critical for achieving optimal sensitivity. For the analysis of Itraconazole and its impurities, a UV detection wavelength of 256 nm has been found to be effective. nih.govgoogleapis.com Other studies have utilized a wavelength of 225 nm . ijrpb.com Another reported method employs a detection wavelength of 306 nm . jocpr.comajpaonline.com The selection of the optimal wavelength is typically based on the UV absorption maxima of Itraconazole and the impurity of interest.
In addition to UV and DAD, Mass Spectrometry (MS) can be a powerful tool for the identification and characterization of impurities. fishersci.com LC-MS analysis can provide valuable structural information, particularly for unknown degradation products. tsijournals.com For instance, LC-MS has been used to identify impurities by their protonated molecular ions. tsijournals.com However, it is important to ensure that the mobile phase used is compatible with MS detection, as some additives like tetrabutylammonium hydrogen sulfate (TBAHS) are not suitable. fishersci.com
The optimization of detector parameters, such as the slit width for UV detectors and the ionization source settings for MS detectors, is essential for achieving the best possible signal-to-noise ratio and, consequently, low limits of detection.
Analytical Method Validation for Impurity Quantification
Validation of the analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. This involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity.
Specificity and Selectivity Studies
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.govijrpb.com To demonstrate specificity, chromatograms of blank samples, placebo mixtures, and samples spiked with the Itraconazole Imidazolium Impurity are compared. googleapis.com The absence of interfering peaks at the retention time of the impurity in the blank and placebo chromatograms indicates the method's specificity. googleapis.com Furthermore, the peak purity of the analyte can be assessed using a Diode Array Detector (DAD) to confirm that the chromatographic peak corresponds to a single component. ijrpb.com
Linearity and Calibration Curve Establishment
Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijrpb.comnih.gov A calibration curve is established by plotting the peak area response against a series of known concentrations of the this compound. ijrpb.com
The linearity of the method is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression line. ijrpb.comjocpr.com A correlation coefficient close to 1.0000 indicates a strong linear relationship. ijrpb.com The range of concentrations over which the method is linear should encompass the expected concentration of the impurity in the drug substance. For example, a method has been shown to be linear for Itraconazole impurities over a range of 0.1 to 2.5 µg/mL. googleapis.com Another study demonstrated linearity for Itraconazole in the concentration range of 20-300 µg/ml. ijrpb.com
Table 3: Linearity Data for Itraconazole and its Impurities
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Itraconazole | 20 - 500 | Not Specified |
| Impurity B | 0.1 - 2.5 | Not Specified |
| Impurity F | 0.1 - 2.5 | Not Specified |
| Itraconazole | 2.00 - 30.00 | 1.0000 |
| Itraconazole | 200 - 600 | Not Specified |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important parameters that define the sensitivity of the analytical method. nih.govijrpb.comjocpr.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net
These values are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is typically used for LOD and 10:1 for LOQ. researchgate.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scholarsresearchlibrary.com
For example, in one method, the LOD and LOQ for Itraconazole were found to be 0.3356 µg/ml and 1.1657 µg/ml, respectively. scholarsresearchlibrary.com Another study reported LOD and LOQ values for Itraconazole in plasma to be 0.039 µg/mL and 0.117 µg/mL, respectively. jocpr.com The determination of these limits is crucial for ensuring that the analytical method is sensitive enough to detect and quantify the this compound at the required low levels.
Accuracy (Recovery) and Precision (Repeatability, Intermediate Precision)
The accuracy of an analytical method is the measure of how close the experimental value is to the true value. It is often assessed through recovery studies. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).
Accuracy (Recovery):
The accuracy of analytical methods for quantifying Itraconazole and its impurities is determined by performing recovery studies at different concentration levels. For instance, in one method, recovery was evaluated by spiking the sample with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration). The percentage of the analyte recovered is then calculated. Studies have reported recovery values for Itraconazole to be in the range of 98.3% to 103%. oup.comoup.com Another study demonstrated accuracy with recoveries of 99.33% to 99.66% from a capsule formulation. ajpaonline.com In a different validation, accuracy was confirmed with recovery values between 92.61% and 104.33%. scispace.com
Precision:
Repeatability: This assesses the precision of the method over a short interval of time with the same analyst and equipment. It is determined by performing a series of measurements on the same sample. For the analysis of Itraconazole, a repeatability study might involve six replicate injections of a standard solution. The relative standard deviation (RSD) of the results is then calculated, with a typical acceptance criterion of being less than 2%. oup.com One study reported a repeatability RSD of 0.2%. researchgate.net
Intermediate Precision: This evaluates the precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the reliability of the method under various intra-laboratory conditions. For Itraconazole analysis, a study showed an intermediate precision with an RSD of 0.1%. researchgate.net Another study confirmed the intermediate precision by having a different analyst perform the analysis on a different instrument. globalresearchonline.net
Below is a table summarizing typical accuracy and precision data for an Itraconazole analytical method.
| Validation Parameter | Specification | Observed Value | Source |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.31% - 101.16% | researchgate.net |
| Repeatability (%RSD) | ≤ 2.0% | 0.308% | scispace.com |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.1% | researchgate.net |
Robustness Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.net For a High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in the mobile phase composition, flow rate, column temperature, and pH of the buffer. nih.govjocpr.com
A fractional factorial design is often employed to evaluate the robustness of a method, which allows for the simultaneous investigation of multiple parameters. nih.govresearchgate.net For example, in the analysis of Itraconazole and its impurities, a method was shown to be robust after intentional alterations in flow rate and mobile phase composition, with the resulting %RSD being less than 2. researchgate.net
The following table illustrates typical parameters and their variations evaluated in a robustness study for an Itraconazole HPLC method.
| Parameter | Original Value | Varied Value 1 | Varied Value 2 | Source |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | researchgate.net |
| Mobile Phase Composition (Acetonitrile:Buffer) | 50:50 (v/v) | 48:52 (v/v) | 52:48 (v/v) | globalresearchonline.net |
| Column Temperature (°C) | 30 | 28 | 32 | nih.gov |
| pH of Aqueous Phase | 2.5 | 2.3 | 2.7 | nih.gov |
No significant changes in the chromatograms were observed under these varied conditions, demonstrating the robustness of the developed RP-HPLC method. globalresearchonline.net
System Suitability Testing
System suitability testing is an integral part of any analytical chromatographic method. It is performed to ensure that the chromatographic system is adequate for the intended analysis. ajpaonline.comglobalresearchonline.net These tests are typically performed by injecting a standard solution multiple times before the analysis of any samples. ajpaonline.com
Key parameters evaluated in system suitability testing include:
Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value close to 1 is ideal. For Itraconazole analysis, a tailing factor of 1.08 has been reported. oup.comjocpr.com
Theoretical Plates (N): Indicates the efficiency of the column. Higher values signify better column efficiency. A value of 2927.43 has been documented in an Itraconazole method. oup.comjocpr.com
Retention Time (Rt): The time it takes for the analyte to elute from the column. Consistency in retention time is crucial.
Resolution (Rs): Measures the separation between two adjacent peaks. A resolution of greater than 2 is generally desired.
Relative Standard Deviation (RSD) of Peak Areas: The precision of replicate injections of the standard solution. An RSD of less than 2% is typically required. oup.com
The following table presents typical system suitability parameters for an Itraconazole HPLC method.
| Parameter | Acceptance Criteria | Observed Value | Source |
| Tailing Factor | ≤ 2 | 1.08 | oup.comjocpr.com |
| Theoretical Plates | > 2000 | 2927.43 | oup.comjocpr.com |
| Retention Time (min) | Consistent | 5.61 | jocpr.com |
| %RSD of Peak Area | < 2% | < 1.0% | oup.com |
These system suitability parameters ensure the performance of the chromatographic system is adequate for the analysis. globalresearchonline.net
Mechanistic Studies of Itraconazole Imidazolium Impurity Formation and Transformation
Kinetic Studies of Degradation Reactions
Kinetic studies are crucial for quantifying the rate at which itraconazole (B105839) degrades and impurities form under various stress conditions. Research has shown that itraconazole is susceptible to degradation under both photolytic and oxidative conditions. nih.govresearchgate.net
Photodegradation studies, for instance, have demonstrated that the decomposition of itraconazole when exposed to UV-A radiation follows first-order kinetics. nih.gov The rate of this degradation is significantly influenced by the presence of photocatalysts. In one study, the degradation was found to be more efficient via indirect photodegradation with catalysts than through direct photolysis. The observed catalytic activity decreased in the order of ferric chloride (FeCl₃) > titanium dioxide/ferric chloride (TiO₂/FeCl₃) > titanium dioxide (TiO₂). nih.govresearchgate.net This indicates that the choice of excipients and the presence of trace metals can have a quantifiable impact on the stability of itraconazole.
Forced degradation studies under oxidative stress, such as exposure to hydrogen peroxide, also show significant impurity formation. nih.govrasayanjournal.co.in One study noted approximately 35.4% degradation of the drug upon treatment with 3% H₂O₂, leading to the formation of a distinct degradation product. nih.gov Another investigation using 5% H₂O₂ for up to 48 hours was employed to generate sufficient quantities of oxidative degradants for characterization. rasayanjournal.co.in These kinetic assessments are vital for predicting the shelf-life of itraconazole and for guiding the development of stable dosage forms by identifying conditions that minimize the rate of impurity formation.
| Parameter | Finding | Conditions | Reference |
| Kinetic Model | The degradation of itraconazole follows first-order kinetics. | Exposure to UV-A radiation | nih.gov |
| Catalyst Effect | The photodegradation rate constant depends on the catalyst used. | Catalytic activity: FeCl₃ > TiO₂/FeCl₃ > TiO₂ | nih.govresearchgate.net |
| Degradation Condition | Significant degradation occurs under acidic hydrolysis and oxidative conditions. | 1N HCl, 3% H₂O₂ | nih.gov |
| Oxidative Degradation | Severe degradation was observed under oxidative stress. | 30% hydrogen peroxide | researchgate.net |
Reaction Pathway Elucidation Using Isotopic Labeling
Elucidating the precise reaction pathways is key to understanding how the complex structure of itraconazole breaks down into various impurities. Mass spectrometry data from degradation studies have identified several key transformation steps. The photodecomposition of itraconazole, for example, is proposed to involve a C-N bond cleavage and the loss of one of the chlorine atoms from the dichlorophenyl ring. researchgate.netresearchgate.net
Forced degradation studies have revealed other pathways, particularly involving the piperazine (B1678402) ring. Under oxidative stress, two novel impurities have been identified as the piperazine 1,4-dioxide and piperazine 1-oxide of itraconazole. rasayanjournal.co.in Another degradation pathway involves the oxidative opening of the piperazine ring to form two aldehyde groups. tsijournals.com
While specific studies employing isotopic labeling for itraconazole impurity analysis are not widely reported in the reviewed literature, this technique remains a powerful tool for mechanistic elucidation. Isotopic labeling involves replacing specific atoms in the itraconazole molecule (e.g., ¹⁴C, ¹⁵N, or ²H) with their heavy isotopes. By tracing the position of these labels in the resulting degradation products using techniques like NMR or mass spectrometry, chemists can definitively determine the fate of specific atoms and fragments during the degradation process. For instance, labeling the nitrogen atoms in the piperazine or triazole rings would unambiguously confirm their involvement in the formation of specific N-oxidized or ring-opened impurities, providing conclusive evidence for proposed reaction pathways.
Role of Specific Functional Groups in Itraconazole Structure on Impurity Formation
The chemical structure of itraconazole contains several functional groups that influence its susceptibility to degradation and impurity formation. The molecule can be broadly divided into the triazole-containing dioxolane region, a central phenyl-piperazine-phenyl linker, and a triazolone side chain. nih.gov
Piperazine Ring: The piperazine ring has been identified as a key site of degradation. It is susceptible to oxidation, leading to the formation of N-oxide impurities, such as 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl) methoxy) phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol- 4-yl)phenyl)piperazine 1,4-dioxide. rasayanjournal.co.in In other instances, the piperazine ring can undergo oxidative cleavage, breaking open to form dialdehyde (B1249045) impurities. tsijournals.com
Triazole Rings: Itraconazole possesses two triazole moieties. The 1,2,4-triazole (B32235) attached to the dioxolane ring is fundamental to its primary mechanism of action, where its nitrogen atom interacts with the heme iron of fungal cytochrome P450 enzymes. nih.govdrugbank.com This inherent reactivity makes the triazole rings potential sites for transformation, possibly leading to the formation of charged imidazolium-like species through reactions like N-alkylation or other complex rearrangements under certain stress conditions.
Dichlorophenyl Group: The dichlorophenyl ring is also involved in degradation, with studies noting the loss of a chlorine atom during photodecomposition. researchgate.net
Dioxolane Ring: The ether linkages in the dioxolane structure can be susceptible to hydrolysis, particularly under acidic conditions, leading to the breakdown of the core structure.
Influence of Impurities on Itraconazole Degradation Cascade
The initial formation of degradation products can significantly influence the subsequent degradation pathway, creating a complex cascade. Once an initial impurity, such as a piperazine N-oxide, is formed, it introduces a new chemical entity with its own reactivity profile. rasayanjournal.co.in This new molecule may be more or less stable than the parent itraconazole.
For example, the introduction of a polar N-oxide group could alter the molecule's susceptibility to hydrolysis. Similarly, the formation of aldehyde impurities from the piperazine ring opening introduces highly reactive carbonyl groups that can participate in further reactions, such as oxidation to carboxylic acids or condensation reactions, leading to a wider array of secondary and tertiary degradation products. tsijournals.com
This cascade effect means that a stability study cannot focus solely on the disappearance of the parent drug. It is essential to monitor the appearance and disappearance of major impurities over time. The presence of these degradants complicates analytical method development, as chromatographic methods must be capable of separating the parent drug from a growing number of related substances. nih.govjocpr.com The degradation cascade underscores the importance of controlling the initial degradation step to ensure the purity and stability of the drug product throughout its shelf life.
Theoretical and Computational Modeling of Reaction Mechanisms
While experimental studies provide invaluable data on degradation products and kinetics, theoretical and computational modeling offers a deeper, molecular-level understanding of the reaction mechanisms. Techniques such as Density Functional Theory (DFT) can be used to model the degradation pathways of complex molecules like itraconazole.
In the context of itraconazole impurity formation, computational modeling could be applied to:
Calculate Reaction Energetics: Determine the activation energies for different proposed degradation pathways, such as the oxidation of the piperazine nitrogen versus the cleavage of the ring. The pathway with the lower energy barrier is typically the more favorable one.
Model Transition States: Visualize the three-dimensional structure of the transition states involved in bond-breaking and bond-forming events. This can provide insight into the steric and electronic factors that control the reaction.
Predict Reactivity: Analyze the electron density distribution across the itraconazole molecule to identify the most nucleophilic or electrophilic sites. This can help predict which functional groups are most susceptible to attack under specific pH or oxidative conditions. For example, modeling could confirm the high reactivity of the piperazine nitrogens.
Simulate Spectra: Predict the NMR or mass spectra of potential, yet-to-be-isolated, impurities, which can aid in their subsequent identification in experimental samples.
By simulating the reaction mechanisms, computational chemistry can guide experimental work, help rationalize observed results, and predict potential degradation products that may not have been detected, thereby providing a comprehensive picture of itraconazole's stability.
Control Strategies and Process Analytical Technology Pat Applications
Optimization of Synthetic Routes for Impurity Minimization
A proactive approach to impurity control involves the careful design and optimization of the synthetic route. The goal is to prevent the formation of impurities or to facilitate their removal. Impurities in Itraconazole (B105839) can originate from various sources, including starting materials, intermediates, reagents, and solvents used during synthesis.
The quality of the final API is directly dependent on the quality of the materials used in its synthesis. Employing high-purity starting materials and reagents is the first and most fundamental step in minimizing the final impurity load. Any impurities present in the initial raw materials can potentially be carried through the synthetic process or react to form new impurities.
For Itraconazole synthesis, this includes ensuring the purity of key building blocks such as the dichlorophenyl-dioxolane-triazole core and the phenyl-piperazine side chain. Certified Reference Materials (CRMs) and well-characterized standards for Itraconazole and its known impurities are crucial for developing and validating analytical methods to assess the purity of these materials. cerilliant.comsynzeal.com
Table 1: Key Considerations for Starting Material and Reagent Selection
| Parameter | Requirement & Rationale |
|---|---|
| Purity Assay | High chemical purity (>99%) to prevent the introduction of contaminants that could lead to side reactions and the formation of impurities. |
| Impurity Profile | A well-characterized impurity profile for each starting material, allowing for risk assessment of potential downstream impurity formation. |
| Solvent Quality | Use of high-purity, pharmacopeial-grade solvents to avoid the introduction of residual solvent impurities or contaminants that could interfere with the reaction. |
| Catalyst Purity | Purity of catalysts is critical as metallic and organic residues can lead to the formation of adducts or degradation products. |
The synthesis of Itraconazole is a multi-step process that offers several opportunities for the formation of impurities. The synthetic route typically begins with m-dichlorobenzene and proceeds through several intermediates. The formation of an imidazolium-type impurity, while not a commonly reported species, could theoretically arise from side reactions involving the nitrogen atoms of the triazole rings, especially under alkylating conditions present in the final synthetic steps.
Strategies to control impurity formation during synthesis include:
Reaction Condition Optimization: Carefully controlling parameters such as temperature, pressure, reaction time, and pH can significantly influence the reaction pathway, favoring the formation of the desired product over impurities.
Stoichiometry Control: Precise control over the molar ratios of reactants and reagents ensures the complete consumption of starting materials and minimizes the presence of unreacted intermediates that could be sources of impurities.
Process Understanding: A thorough understanding of the reaction mechanism allows for the identification of potential side reactions and the development of strategies to suppress them. For instance, understanding the nucleophilicity of the different nitrogen atoms in the triazole rings can help in selecting reaction conditions that prevent undesired alkylation, which could lead to charged, imidazolium-like structures.
Even with an optimized synthetic route, the formation of some impurities is often unavoidable. Therefore, robust purification methods are essential to ensure the final API meets the required purity specifications. These protocols are applied to both intermediate compounds and the final Itraconazole product.
Crystallization: This is a primary method for purifying both intermediates and the final API. A patent for purifying crude Itraconazole describes a method involving dissolution in a mixed solvent system of dichloromethane (B109758) and methanol (B129727), followed by treatment with activated carbon and silica (B1680970) gel for decolorization and adsorption of impurities. google.com The purified Itraconazole is then crystallized from methanol, a process which effectively removes specific impurities like B and G. google.com
Chromatographic Purification: For impurities that are difficult to remove by crystallization, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate and remove specific impurities, especially those that are structurally similar to the API. oup.comoup.com
Extraction and Washing: Liquid-liquid extraction and washing steps are often incorporated throughout the process to remove unreacted reagents, catalysts, and water-soluble or acid/base-labile impurities.
Table 2: Comparison of Purification Techniques for Itraconazole
| Purification Technique | Stage of Application | Impurities Targeted | Advantages |
|---|---|---|---|
| Crystallization | Intermediates & Final API | Process-related impurities, isomers, color | Scalable, cost-effective, high efficiency for many impurities. google.com |
| Adsorbent Treatment | Crude API | Color, specific polar impurities (e.g., Impurities B and G). google.com | Simple, effective for targeted impurity removal. google.com |
| Preparative HPLC | Final API | Closely related structural isomers, degradation products. oup.com | High resolution, effective for difficult-to-separate impurities. oup.com |
In-Process Monitoring and Control of Impurities
In-process monitoring is a cornerstone of modern pharmaceutical manufacturing, enabling control over the process to ensure consistent product quality. It involves testing samples at intermediate stages of production to confirm that the process is proceeding as expected and that impurity levels are within acceptable limits.
For Itraconazole, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used for in-process control. nih.govnih.gov These methods are capable of separating and quantifying the API from its various process-related impurities and degradation products. oup.com
A validated UPLC method, for example, can reduce analysis time to under 10 minutes, compared to over 30 minutes for older pharmacopeial methods, allowing for more rapid feedback on batch quality. nih.gov Key parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are established for these methods according to ICH guidelines to ensure reliable results. oup.comnih.gov This allows for timely intervention if the process deviates from its intended path, preventing the propagation of impurities to the final product.
Application of PAT for Real-Time Impurity Detection and Quantification
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. youtube.com The objective is to move from testing quality into batches to building quality into products by design. For impurity control, PAT enables a shift from retrospective testing to real-time release testing (RTRT), where the decision to release a batch is based on in-process data. diva-portal.org
Spectroscopic techniques are the workhorses of PAT because they are non-destructive, rapid, and can be implemented directly into the process line (in-line), next to the process line (at-line), or by diverting a sample from the process stream (online). youtube.commalvernpanalytical.com
Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are used to monitor critical quality attributes such as blend uniformity, moisture content, and API concentration in real-time. youtube.com By monitoring these parameters, which can influence the rate of impurity formation, the process can be controlled within its design space to minimize impurities.
Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-line monitoring. pharmtech.com It provides detailed chemical information and is less sensitive to water than NIR, making it suitable for monitoring aqueous processes or reactions in various solvents. youtube.com It can be used to track the consumption of reactants and the formation of the API, ensuring the reaction goes to completion and thereby minimizing impurities from unreacted intermediates. diva-portal.org
By coupling these spectroscopic probes with chemometric models, it is possible to predict critical quality attributes, including the concentration of specific impurities, in real-time. youtube.com This allows for immediate adjustments to process parameters (e.g., temperature, reagent addition rate) to maintain control over the impurity profile, ensuring the consistent production of high-quality Itraconazole.
Table 3: Application of PAT in Itraconazole Manufacturing
| PAT Tool | Analysis Type | Application Point | Parameter Monitored | Benefit |
|---|---|---|---|---|
| NIR Spectroscopy | Online/In-line | Blending, Granulation | Blend uniformity, API concentration, moisture content. pharmtech.com | Ensures homogeneity, prevents "hot spots" that could lead to degradation. |
| Raman Spectroscopy | Online/In-line | Reaction Vessel | Reactant consumption, API formation, intermediate levels. diva-portal.org | Real-time reaction monitoring, endpoint determination, minimizes residual intermediates. |
| UPLC/HPLC | At-line | Post-reaction, Post-purification | API assay, impurity profile quantification. nih.govmalvernpanalytical.com | Rapid batch quality assessment, allows for process adjustments before proceeding to the next step. |
Automated Chromatographic Systems
The control and analysis of Itraconazole and its related impurities heavily rely on automated chromatographic systems. Modern techniques like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying the active pharmaceutical ingredient from any production-related impurities. oup.comnih.gov
Automated systems offer significant advantages over manual or older methods, primarily by reducing analysis time and improving efficiency. For instance, the European Pharmacopeia method originally took over 30 minutes for a single analysis. oup.comnih.gov The adoption of UPLC technology, which uses columns with sub-2 µm particles, has drastically cut this time to under 10 minutes while providing excellent separation of Itraconazole from its known impurities. nih.govtus.ie This rapid analysis is highly beneficial in a pharmaceutical manufacturing environment, allowing for quicker feedback and process adjustments.
Several validated HPLC and UPLC methods have been developed for this purpose. These methods are typically reverse-phase and utilize C18 columns. oup.comijrpb.comglobalresearchonline.net The optimization of chromatographic conditions—such as mobile phase composition (often a buffer with acetonitrile), column temperature, and flow rate—is crucial for achieving the desired resolution between the main component and closely related impurities. jocpr.comnih.gov For example, a chemometrically assisted optimization identified an optimal mobile phase of acetonitrile (B52724) and water (pH 2.5) for separating Itraconazole from its critical impurities B and F on a Zorbax Eclipse XDB-C18 column. nih.gov
The table below summarizes and compares various automated chromatographic methods developed for the analysis of Itraconazole and its impurities.
Table 1: Comparison of Automated Chromatographic Methods for Itraconazole Impurity Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Key Finding | Reference |
|---|---|---|---|---|---|---|
| UPLC | Agilent Zorbax Eclipse XDB C18, 1.8 µm | Gradient of 0.08M TBAHS buffer and Acetonitrile | Not specified | UV at 235 nm | Reduced analysis time from >30 min to <10 min. | oup.comnih.gov |
| RP-HPLC | ThermoHypersil BDS C18, 3 µm | Gradient of 0.08M TBAHS and Acetonitrile | 1.5 ml/min | Not specified | Method for quantifying related substances in finished products. | ijrpb.com |
| RP-HPLC | Enable C-18G, 5 µm | Acetonitrile and 0.1% w/v acetic acid (50:50 v/v) | 1.0 ml/min | UV at 264 nm | Simple, isocratic method with a retention time of 3.44 minutes for Itraconazole. | globalresearchonline.net |
TBAHS: Tetrabutylammonium (B224687) hydrogen sulfate (B86663)
These automated systems are validated according to International Conference on Harmonization (ICH) guidelines for parameters like precision, accuracy, linearity, and robustness, ensuring they are suitable for routine quality control in a regulated environment. nih.gov
Impurity Control in Manufacturing Processes
Controlling impurities in the Itraconazole manufacturing process is a multi-faceted challenge that begins with understanding their origin. Impurities can arise from various sources, including incompletely reacted starting materials, intermediates, reagents, solvents, or as degradation products formed during synthesis or storage. Therefore, a robust control strategy involves monitoring raw materials and implementing effective purification steps throughout the process.
Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes of raw and in-process materials. neliti.comelsevierpure.com By monitoring the process in real-time, PAT can help detect and mitigate deviations that could lead to impurity formation, ensuring the quality of the final product. researchgate.net While specific PAT applications for Itraconazole are not detailed in the provided literature, the principles of PAT, such as using in-line spectroscopic tools, are broadly applicable to enhance process understanding and control. pharmtech.comresearchgate.net
A key aspect of impurity control is the purification of the crude Itraconazole product. Specific methods have been developed to remove targeted impurities. One patented method describes a refining process to effectively remove impurities B and G. This process involves dissolving the crude product in a mixed solvent system, treating it with activated carbon and silica gel for decolorization, and then selectively crystallizing the purified Itraconazole. google.com
The details of this purification technique are outlined in the table below.
Table 2: Purification Process for Itraconazole Crude Product
| Step | Description | Parameters | Purpose | Reference |
|---|---|---|---|---|
| 1. Dissolution | The crude product is dissolved in a mixed solvent. | Solvent: Dichloromethane and Methanol (Ratio 1:1.5 to 1:3) | To bring the compound and impurities into solution. | google.com |
| 2. Decolorization | A mixture of activated carbon and silica gel is added. | Temperature: 30-35°C; Stirring for a set time. | To adsorb color and certain impurities. | google.com |
| 3. Filtration & Concentration | The mixture is filtered, and the filtrate is concentrated. | Dichloromethane is removed via concentration. | To remove the adsorbents and prepare for crystallization. | google.com |
This purification method highlights a practical approach to impurity remediation in the final steps of manufacturing. By combining such targeted purification techniques with the in-process monitoring capabilities offered by PAT and the analytical power of automated chromatographic systems, manufacturers can effectively control the impurity profile of Itraconazole, ensuring it meets the stringent quality standards required for pharmaceutical products. synzeal.com
Regulatory Landscape and Compliance Framework for Itraconazole Imidazolium Impurity
International Council for Harmonisation (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of guidelines that are the cornerstone of impurity management in the pharmaceutical industry. These guidelines provide a scientific and risk-based approach to control impurities in drug substances and drug products.
ICH Q1A(R2): Stability Testing of New Drug Substances and Products
The ICH Q1A(R2) guideline outlines the necessary stability data package for a new drug substance or product for a registration application. ich.orgeuropa.eu The core purpose of stability testing is to furnish evidence on how the quality of a pharmaceutical product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.orggmpauditing.com
For the Itraconazole (B105839) Imidazolium (B1220033) Impurity, this guideline is critical. Stability studies are designed to identify any degradation products that may form during the storage of the Itraconazole drug substance or drug product. ich.org These studies help establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions. ich.org The data gathered must cover aspects like the formation of degradation products and the stability of the drug's quality attributes. gmpauditing.com If the Itraconazole Imidazolium Impurity is a degradation product, its levels would be monitored throughout these studies to ensure they remain within acceptable limits over the product's entire lifecycle. The guideline specifies conditions for long-term, intermediate, and accelerated stability studies to simulate various climatic zones. ich.orgfda.gov
ICH Q3A(R2): Impurities in New Drug Substances
This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eutga.gov.augmp-compliance.org It addresses impurities from two perspectives: chemistry aspects, which include the classification and identification of impurities and setting specifications, and safety aspects, which guide the qualification of impurities. gally.ch
The this compound, if it arises during the manufacturing process of the Itraconazole Active Pharmaceutical Ingredient (API), falls under the purview of ICH Q3A(R2). gally.ch The guideline classifies impurities into organic, inorganic, and residual solvents. gally.chjpionline.org The this compound would be considered an organic impurity, which can include starting materials, by-products, intermediates, or degradation products. gally.chjpionline.org The guideline establishes thresholds for reporting, identifying, and qualifying these impurities, which are linked to the maximum daily dose of the drug substance. pda.orgmedcraveonline.com A rationale for the inclusion or exclusion of any impurity in the drug substance specification is required. ich.org
ICH Q3C(R8): Residual Solvents
Class 1 solvents are known carcinogens or environmental hazards and are to be avoided. ich.org
Class 2 solvents are non-genotoxic animal carcinogens or agents of other irreversible toxicities and their levels should be limited. ich.org
Class 3 solvents have low toxic potential, and a Permitted Daily Exposure (PDE) of 50 mg or more per day is considered acceptable. ich.org
The principles of risk assessment and establishing exposure limits detailed in Q3C(R8) inform the broader approach to managing all types of impurities. ich.orggmp-compliance.org
Thresholds for Identification, Qualification, and Reporting of Impurities
The ICH Q3A(R2) and Q3B(R2) guidelines establish specific thresholds that trigger requirements for reporting, identifying, and qualifying impurities. medcraveonline.com These thresholds are based on the maximum daily dose (MDD) of the drug substance and are designed to ensure that impurities are appropriately monitored and evaluated for safety. europa.eugmpinsiders.com
Reporting Threshold : The limit above which an impurity must be reported in a registration application. europa.eugmpinsiders.com Any impurity observed above this level must be recorded. who.int
Identification Threshold : The limit above which the structure of an impurity must be determined. europa.eugmpinsiders.com
Qualification Threshold : The limit above which an impurity's biological safety must be established. europa.euwho.int If an impurity level exceeds this threshold, a comprehensive toxicological evaluation is required. jpionline.org
The tables below summarize the thresholds for impurities in new drug substances and new drug products.
Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) guidance documents. pda.org TDI: Total Daily Intake
Table 2: Thresholds for Degradation Products in New Drug Products (ICH Q3B(R2))| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 1 mg | 0.1% | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 5 µg TDI (whichever is lower) |
| 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 20 µg TDI (whichever is lower) |
| > 10 mg - 100 mg | 0.1% | 0.2% or 150 µg TDI (whichever is lower) | 0.2% or 150 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 200 µg TDI (whichever is lower) | 0.2% or 200 µg TDI (whichever is lower) |
| > 2 g | 0.05% | 0.10% | 0.10% |
Source: Adapted from ICH Q3B(R2) guidance documents. europa.eugmpinsiders.comikev.org TDI: Total Daily Intake
Table of Mentioned Compounds
| Compound Name |
|---|
| Itraconazole |
| This compound |
| 2-methyltetrahydrofuran |
| cyclopentyl methyl ether |
| tert-butyl alcohol |
| Carbon tetrachloride |
| Tetrahydrofuran |
| N-Methylpyrrolidone |
| Cumene |
| Triethylamine |
Harmonization of Regulatory Standards Across Jurisdictions
The globalization of the pharmaceutical industry has necessitated the alignment of regulatory standards across different countries to ensure that medicines are safe, effective, and of high quality, regardless of where they are manufactured or marketed. makrocare.comich.org This harmonization process aims to reduce the need for redundant testing and streamline the drug approval process, ultimately facilitating patient access to new medications. makrocare.comnumberanalytics.com
Key international bodies, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have been instrumental in this effort. makrocare.comich.org The ICH brings together regulatory authorities from Europe, Japan, and the United States, along with representatives from the pharmaceutical industry, to develop and agree upon scientific and technical guidelines. ich.orgfederalregister.gov These guidelines have become a global benchmark, adopted by a growing number of regulatory agencies worldwide. ich.org
For impurities like the this compound, which is classified as an organic impurity, several ICH guidelines form the core of the harmonized regulatory framework. jpionline.org
Key ICH Guidelines for Impurity Control:
| Guideline | Title | Relevance to this compound |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It establishes thresholds for reporting, identification, and qualification of impurities. jpionline.orgyoutube.com |
| ICH Q3B(R2) | Impurities in New Drug Products | Complements Q3A by providing guidance for impurities in the finished drug product, focusing on degradation products. tga.gov.au |
| ICH M7(R1) | Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk | This guideline is crucial if the this compound has a structural alert for mutagenicity, providing a framework for risk assessment and establishing acceptable intake levels. jpionline.orgeuropa.eueuropeanpharmaceuticalreview.com |
| ICH Q2(R1) | Validation of Analytical Procedures | Ensures that the analytical methods used to detect and quantify impurities like the this compound are reliable and accurate. ich.org |
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines, making them legally enforceable in their respective regions. ontosight.aipda.org This means that the standards for identifying, quantifying, and qualifying the this compound are largely consistent across these major markets. ontosight.ai
Despite significant progress, complete harmonization is an ongoing process. makrocare.com Challenges remain due to differences in national legal frameworks, political priorities, and the capacity of regulatory agencies to implement standardized frameworks. makrocare.comumd.eduinformaconnect.com However, the foundational principles established by the ICH provide a robust and widely accepted basis for regulating impurities globally. freyrsolutions.com
Methodologies for Impurity Qualification and Risk Assessment Principles
The qualification of an impurity is the process of gathering and evaluating data to establish the biological safety of that impurity at a specified level. ich.orgfda.gov This is a fundamental requirement for any impurity, including the this compound, that is present above a certain threshold. tga.gov.au The primary goal is to assess the potential health hazards associated with the impurity. pda.orgnih.gov
Impurity Qualification Thresholds
The ICH Q3A and Q3B guidelines establish thresholds for when an impurity needs to be qualified. These thresholds are based on the maximum daily dose (MDD) of the drug substance. youtube.com An impurity is generally considered qualified if its level has been adequately justified by safety or clinical studies. ich.orgfda.gov
ICH Qualification Thresholds for Drug Substances (ICH Q3A)
| Maximum Daily Dose | Qualification Threshold |
|---|---|
| ≤ 2 g/day | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.05% |
Source: ICH Q3A(R2) Guideline. ich.orgyoutube.com
If the level of the this compound exceeds these thresholds, and it is not a significant metabolite, further safety data is required. fda.gov
Risk Assessment Principles
A systematic risk assessment is employed to manage impurities. The approach depends heavily on whether the impurity is potentially genotoxic. toxhub-consulting.com
Identification and Characterization : The process begins with the detection and structural elucidation of the impurity. jocpr.com Impurities can arise from starting materials, by-products, intermediates, or degradation products during manufacturing and storage. jpionline.org
Genotoxicity Assessment : For any new impurity, a key step is to assess its potential to cause genetic mutations, which could lead to cancer. europeanpharmaceuticalreview.com This is often initiated with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. toxhub-consulting.comnihs.go.jptriphasepharmasolutions.com These tools predict the outcome of a bacterial mutagenicity assay based on the impurity's chemical structure. nihs.go.jp
Ames Test : If a structural alert for genotoxicity is identified via (Q)SAR, a bacterial reverse mutation assay (Ames test) is typically performed to confirm the mutagenic potential. europeanpharmaceuticalreview.comnihs.go.jp A negative result in a properly conducted Ames test can overrule the computational concern, and the impurity can be treated as a standard, non-genotoxic impurity under ICH Q3A/B guidelines. nihs.go.jp
Control Strategy for Genotoxic Impurities : If the Ames test is positive, the impurity is considered a mutagenic concern. The ICH M7 guideline then applies, which recommends controlling the impurity at or below a Threshold of Toxicological Concern (TTC). nih.gov The TTC represents a daily intake level associated with an acceptable lifetime cancer risk (typically <1 in 100,000). nih.goveuropa.eu For most pharmaceuticals, this value is set at 1.5 µ g/day . nih.goveuropa.eu
Risk Assessment Workflow for a New Impurity
| Step | Action | Guideline Reference |
|---|---|---|
| 1. Identification | Identify the structure of the impurity (e.g., this compound). | ICH Q3A/B jocpr.com |
| 2. (Q)SAR Analysis | Conduct computational analysis to predict mutagenic potential. | ICH M7 nihs.go.jptriphasepharmasolutions.com |
| 3. Ames Test | If (Q)SAR is positive, perform a bacterial mutagenicity assay. | ICH M7 nihs.go.jp |
| 4a. Non-Genotoxic | If Ames test is negative, control the impurity as a standard impurity. | ICH Q3A/B nihs.go.jp |
| 4b. Genotoxic | If Ames test is positive, classify as a mutagenic impurity and apply the TTC approach for control. | ICH M7 nih.goveuropa.eu |
This structured approach ensures that impurities like the this compound are rigorously evaluated and that their levels in the final drug product are low enough not to pose an unacceptable risk to patients. jocpr.com
Advanced Research Perspectives and Future Directions in Itraconazole Impurity Analysis
Emerging Analytical Technologies for Impurity Profiling
The limitations of traditional chromatographic methods in resolving complex mixtures of structurally similar impurities have spurred the adoption of more advanced analytical technologies. These emerging techniques offer enhanced selectivity, speed, and resolution, which are critical for the comprehensive profiling of impurities like the Itraconazole (B105839) Imidazolium (B1220033) Impurity.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has established itself as a powerful tool for pharmaceutical analysis, particularly for impurity isolation and quantification. researchgate.netnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.govresearchgate.net The physical properties of supercritical CO2, such as low viscosity and high diffusivity, enable faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). researchgate.net
The adoption of SFC is driven by its "green" credentials, as it significantly reduces the consumption of organic solvents, and its low operating costs. researchgate.net For impurity analysis, SFC's orthogonality to reversed-phase liquid chromatography (RPLC) provides a different selectivity, which can be crucial for separating co-eluting impurities. nih.gov Inter-laboratory studies have demonstrated the robustness and reproducibility of modern SFC methods for quantifying pharmaceutical impurities, with findings showing that reproducibility is comparable to established LC methods. nih.gov This reliability makes SFC a prime candidate for the routine analysis and preparative isolation of the Itraconazole Imidazolium Impurity, facilitating its structural elucidation and toxicological assessment. researchgate.net
Table 1: Comparison of SFC and HPLC for Impurity Analysis
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2, often with a small amount of organic modifier. nih.govresearchgate.net | Aqueous solutions and organic solvents (e.g., acetonitrile (B52724), methanol). |
| Analysis Speed | Generally faster due to low viscosity and high diffusivity of the mobile phase. researchgate.netnih.gov | Typically slower run times. |
| Environmental Impact | Greener; significantly reduces organic solvent consumption. researchgate.net | Higher consumption of potentially toxic and flammable organic solvents. |
| Selectivity | Offers different, often orthogonal, selectivity compared to RPLC. nih.gov | Well-established selectivity, but may fail to separate certain impurities. |
| Operating Cost | Lower solvent purchase and disposal costs. researchgate.net | Higher costs associated with solvent consumption and waste management. |
Ion Mobility Spectrometry (IMS) coupled with MS
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful technology for the analysis of complex samples. chromatographyonline.com This hyphenated technique introduces an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled mobility cell. chromatographyonline.comresearchgate.net Unlike MS, which separates ions based on their mass-to-charge ratio (m/z), IMS separates them based on their collisional cross-section (CCS), a property related to their molecular structure. researchgate.net
The integration of IMS with LC-MS (LC-IM-MS) is particularly attractive for impurity profiling. chromatographyonline.com It enhances peak capacity, improves the signal-to-noise ratio, and allows for the separation of isomers—compounds with the same mass but different structures—which are often indistinguishable by MS alone. researchgate.netnih.gov This capability is invaluable for pharmaceutical analysis, where an impurity and the active pharmaceutical ingredient (API) may be isomeric. The additional separation provided by IMS can help to resolve complex mixtures and provide greater confidence in compound identification by providing an additional identifying parameter (CCS value) alongside retention time and mass spectra. nih.gov This makes IM-MS a key technology for detailed molecular characterization and for detecting low-abundance impurities that might otherwise be hidden by matrix effects or co-eluting species. nih.govnih.gov
Table 2: Advantages of IMS-MS in Impurity Profiling
| Advantage | Description |
|---|---|
| Orthogonal Separation | Provides separation based on ion shape and size (CCS), which is orthogonal to both liquid chromatography and mass spectrometry. chromatographyonline.com |
| Isomer Separation | Capable of separating isomeric and isobaric impurities that have the same mass but different chemical structures. researchgate.net |
| Increased Peak Capacity | The additional dimension of separation significantly increases the number of compounds that can be resolved in a single analysis. nih.gov |
| Enhanced Sensitivity | Can separate impurity ions from background or chemical noise, improving detection limits and signal-to-noise ratios. researchgate.netnih.gov |
| Structural Information | The measurement of an ion's collision cross-section (CCS) provides valuable information about its three-dimensional structure. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Identification
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research and development, offering powerful tools for predicting and identifying impurities. chemical.ainih.gov These technologies can analyze vast datasets from chemical reactions to identify patterns and predict the formation of by-products, including novel or unexpected impurities. openreview.net
Table 3: AI/ML Applications in Impurity Management
| Application Area | Description |
|---|---|
| Impurity Formation Prediction | AI models analyze reaction conditions and starting materials to predict the likelihood and identity of by-products and degradants. chemical.aiopenreview.net |
| Automated Structure Elucidation | In conjunction with analytical data (e.g., MS, NMR), AI can propose candidate structures for unknown impurities, speeding up identification. openreview.net |
| Synthetic Route Optimization | ML algorithms can help design cleaner synthesis pathways that minimize the generation of specific impurities. chemical.ai |
| Toxicity Prediction | AI systems can predict the potential toxicity of an impurity based on its structure, helping to establish safe limits. nih.gov |
| Real-Time Process Monitoring | AI can be used to analyze real-time data from manufacturing processes to detect and control impurity formation as it happens. nih.gov |
Green Chemistry Principles in Impurity Control and Analytical Method Development
Green chemistry, a framework of twelve principles developed by Paul Anastas and John Warner, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comnews-medical.net These principles are increasingly integral to the pharmaceutical industry, not only for environmental sustainability but also for improving process efficiency and safety. ncfinternational.it
Applying green chemistry principles can directly impact the control of impurities like the this compound. The first principle, waste prevention, encourages the design of synthetic processes that maximize the incorporation of all materials into the final product, thereby minimizing the formation of by-products. instituteofsustainabilitystudies.comwisdomlib.org The use of catalysis (Principle 9) over stoichiometric reagents can lead to cleaner reactions with fewer side products and less waste. news-medical.net
In the realm of analytical method development, green chemistry promotes the use of safer solvents (Principle 5) and designing for energy efficiency (Principle 6). ncfinternational.it The adoption of technologies like SFC, which uses environmentally benign CO2 as its primary solvent, is a direct application of these principles. researchgate.net Furthermore, Principle 11, which calls for real-time analysis to prevent pollution, supports the implementation of Process Analytical Technology (PAT) to monitor and control impurity formation during manufacturing. ncfinternational.it By redesigning syntheses and analytical methods, pharmaceutical companies can reduce their environmental footprint, lower costs, and create safer manufacturing processes. instituteofsustainabilitystudies.comsekisuidiagnostics.com
Table 4: Application of Green Chemistry Principles to Impurity Control
| Principle | Relevance to this compound Control |
|---|---|
| 1. Waste Prevention | Design the itraconazole synthesis to minimize the formation of the imidazolium impurity and other by-products. wisdomlib.org |
| 3. Less Hazardous Chemical Syntheses | Use synthetic methodologies that are designed to use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com |
| 5. Safer Solvents & Auxiliaries | In analytical methods, replace hazardous organic solvents with greener alternatives, such as using CO2 in SFC. news-medical.netncfinternational.it |
| 9. Catalysis | Employ highly selective catalysts in the synthesis to improve yield and reduce the generation of side-products. news-medical.netsekisuidiagnostics.com |
| 11. Real-time analysis for Pollution Prevention | Implement in-process analytical monitoring to control reaction conditions and prevent excursions that lead to impurity formation. ncfinternational.it |
Development of Reference Standards for this compound
The accurate identification and quantification of any pharmaceutical impurity depend on the availability of high-quality, well-characterized reference standards. glppharmastandards.comyoutube.com A reference standard for the this compound would serve as the benchmark against which analytical methods are validated and routine quality control samples are measured.
The development of a Certified Reference Material (CRM) is a meticulous process that must adhere to stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The process typically involves several key stages:
Isolation and Purification: The impurity is first isolated from a bulk batch of the API or synthesized independently. Techniques like preparative chromatography (HPLC or SFC) are often used to obtain the material in high purity.
Structure Elucidation: A battery of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-NMR), and Infrared (IR) spectroscopy, is used to confirm the exact chemical structure of the impurity. fishersci.com
Purity Assessment: The purity of the standard is determined using high-resolution analytical methods. Its potency is assigned based on a mass balance approach, accounting for moisture, residual solvents, and any remaining minor impurities.
Certification: The entire process is thoroughly documented, and the material is certified, providing traceability and a statement of uncertainty. sigmaaldrich.com
These certified standards are essential for the pharmaceutical industry to meet regulatory requirements for impurity control and ensure the quality and consistency of the final drug product. youtube.comsigmaaldrich.com
Table 5: Steps in the Development of a Certified Reference Standard
| Step | Key Activities & Techniques |
|---|---|
| 1. Isolation or Synthesis | Preparative HPLC or SFC for isolation; multi-step chemical synthesis for targeted production. |
| 2. Structure Elucidation | Confirmation of chemical identity using NMR, MS, IR, and elemental analysis. fishersci.com |
| 3. Purity & Potency Assay | Quantitative analysis using a high-purity analytical technique (e.g., HPLC-UV, qNMR). Assessment of water content (Karl Fischer), residual solvents (GC), and inorganic impurities. |
| 4. Certification | Production and certification in accordance with ISO 17034 and ISO/IEC 17025, including a comprehensive Certificate of Analysis. sigmaaldrich.com |
Collaborative Research Initiatives in Impurity Science
Addressing the complex challenges of impurity identification, characterization, and control often requires expertise and resources beyond that of a single organization. Collaborative research initiatives provide a framework for industry, academia, and regulatory bodies to work together to advance the science of impurity management. researchgate.net
These collaborations can take many forms. Pharmaceutical companies may partner with academic labs that have specialized expertise in synthetic chemistry or advanced analytical techniques. nih.gov Instrument manufacturers may work with pharma companies to develop and validate new technologies for impurity analysis. A recent example of a successful collaboration is the partnership between Fortrea and Emery Pharma to provide rapid testing for a specific nitrosamine (B1359907) impurity (MNP) in rifampin, enabling its continued use in critical clinical studies after regulatory guidance changed. stocktitan.net
For an issue like the this compound, a collaborative approach could be highly effective. Such an initiative might involve:
Pharmaceutical Companies: Sharing data on the occurrence and formation of the impurity.
Academic Institutions: Investigating the mechanisms of impurity formation and developing novel synthetic strategies to avoid it. nih.gov
Analytical CROs: Developing and validating robust analytical methods for detection and quantification. stocktitan.net
Regulatory Agencies: Providing guidance and facilitating discussions to establish standardized control strategies.
Successful collaborations are built on clear agreements regarding roles, responsibilities, intellectual property, and data sharing to ensure that the collective effort effectively advances science and enhances product quality and patient safety. researchgate.net
Q & A
Q. What are the standard analytical methods for quantifying Itraconazole Imidazolium Impurity in pharmaceutical formulations?
The reversed-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm), mobile phase of acetonitrile/water (50:50, v/v) adjusted to pH 2.5 with ortho-phosphoric acid, flow rate of 1 mL/min, and UV detection at 256 nm. This setup resolves Itraconazole from its impurities, including the Imidazolium derivative, with validation per ICH guidelines .
Q. What validation parameters are critical for ensuring method accuracy in impurity analysis?
- Precision : Relative standard deviation (RSD) ≤ 4.1% for impurities .
- Recovery : 98–102% for Itraconazole; 80–120% for impurities .
- LOD/LOQ : For impurities like B and F, LOQ ranges from 0.05–0.1 µg/mL, and LOD from 0.01–0.05 µg/mL, determined via signal-to-noise ratios . Robustness is tested using fractional factorial design (e.g., 2⁴⁻¹) to evaluate factors like flow rate and pH variations .
Q. How are structural analogs of this compound differentiated chromatographically?
Minor structural differences (e.g., side chains: butyl vs. 1-methylpropyl groups) impact retention. A C18 column with high hydrophobicity and end-capping minimizes peak tailing. Adjusting acetonitrile content (45–55%) and pH (2.0–3.0) optimizes resolution of analogs like Impurity B (1,2,4-triazol-4-yl) and Impurity F (1,2,4-triazol-1-yl) .
Advanced Research Questions
Q. How can chemometric tools resolve co-eluting impurities during method development?
Box-Behnken design optimizes critical parameters (acetonitrile %, pH, temperature) to maximize resolution (e.g., between Itraconazole and Impurity F). Response variables (e.g., peak area ratios) are modeled using polynomial equations to identify optimal conditions. For example, 50% acetonitrile at pH 2.5 and 30°C achieves baseline separation . Fractional factorial design evaluates robustness by testing interactions between factors like flow rate (±0.1 mL/min) and column temperature (±5°C) .
Q. What strategies address contradictions in impurity quantification data across batches?
- Source Analysis : Compare synthesis pathways (e.g., process-related vs. degradation impurities) using LC-MS to trace impurity origins .
- Cross-Validation : Apply orthogonal methods (e.g., NMR for structural confirmation) when HPLC results conflict with theoretical impurity profiles .
- Statistical Reconciliation : Use ANOVA to assess inter-batch variability, ensuring RSD < 5% for API and < 10% for impurities .
Q. How are degradation products of Itraconazole distinguished from synthesis-related impurities?
- Forced Degradation Studies : Expose Itraconazole to heat, light, and acidic/alkaline conditions. Monitor emerging peaks (e.g., N-oxide derivatives) via HPLC and compare retention times with synthetic impurities .
- Stability-Indicating Methods : Validate method specificity under stress conditions, ensuring resolution of degradation products (e.g., desethylene-seco-piperazine analogs) from process impurities .
Q. What experimental designs improve detection limits for trace-level Imidazolium impurities?
- Preconcentration Techniques : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches impurities prior to HPLC analysis .
- Advanced Detection : Couple HPLC with tandem mass spectrometry (LC-MS/MS) for LOQs as low as 0.005 µg/mL, validated via spike-recovery experiments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
